METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

Descripción

BenchChem offers high-quality METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-5,6-dimethoxy-2-methyloxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-4-5(9)6(10)7(11-2)8(12-3)13-4/h4-10H,1-3H3/t4-,5+,6+,7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRPXMSHWUAJJI-HNEXDWKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346720 |

Source

|

| Record name | Methyl-2-O-methylfucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59981-27-0 |

Source

|

| Record name | Methyl-2-O-methylfucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside

This guide details the precision synthesis of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside (synonymous with Methyl 2-O-methyl-α-D-fucopyranoside ). This molecule is a critical carbohydrate antigen found in the cell wall glycopeptidolipids of specific Mycobacterium serovars and serves as a vital probe in glycobiology for studying lectin binding and fucosyltransferase activity.

Executive Summary & Strategic Analysis

Target Molecule: Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside CAS Registry: N/A (Derivative of 1128-40-1) Molecular Formula: C₈H₁₆O₅ Molecular Weight: 192.21 g/mol

Synthetic Strategy

The synthesis presents two primary stereochemical and regiochemical challenges:

-

-Anomeric Selectivity: Establishing the thermodynamic

-

C-6 Deoxygenation: Converting the hydroxymethyl group to a methyl group (fucose scaffold).

-

Regioselective C-2 Methylation: Differentiating the C-2 hydroxyl from C-3 and C-4.

The Optimized Route: We utilize D-Galactose as the cost-effective chiral pool starting material. The strategy employs a "Protection-Activation-Reduction" sequence. The C-3 and C-4 positions are locked as an acetonide (isopropylidene acetal), which is thermodynamically favored on the cis-3,4-diol of galactose. This leaves the C-6 (primary) and C-2 (secondary) hydroxyls exposed. Exploiting the steric and electronic differences between these positions allows for selective 6-O-tosylation followed by hydride reduction to install the C-6 methyl group. Finally, the remaining C-2 hydroxyl is methylated.

Retrosynthetic Analysis (Graphviz)

The following logic flow illustrates the disconnection strategy, moving from the target back to the starting material.

Caption: Retrosynthetic disconnection showing the linear transformation from the target antigen back to the commercially available methyl galactoside.

Detailed Experimental Protocol

Stage I: Scaffold Preparation & Selective Protection

Objective: Synthesize Methyl 3,4-O-isopropylidene-α-D-galactopyranoside . Rationale: The cis-relationship of the C-3 and C-4 hydroxyls in galactose allows for the formation of a stable 5-membered dioxolane ring (acetonide). This simultaneously protects C-3/C-4 and prevents migration, leaving C-2 and C-6 available.

Reagents: Methyl α-D-galactopyranoside (25 g), 2,2-Dimethoxypropane (2,2-DMP), p-Toluenesulfonic acid (pTsOH), Acetone (dry).

-

Dissolution: Suspend Methyl α-D-galactopyranoside (25 g, 129 mmol) in dry acetone (500 mL).

-

Catalysis: Add 2,2-DMP (32 mL, 2.0 eq) and a catalytic amount of pTsOH (500 mg).

-

Reaction: Stir at room temperature under nitrogen. The suspension will clear as the product forms. Monitor by TLC (CHCl₃:MeOH 9:1).

-

Quench: After 4 hours (or upon completion), neutralize with Triethylamine (Et₃N) until pH ~8.

-

Workup: Concentrate in vacuo to a syrup. Dissolve in CH₂Cl₂, wash with water, dry over Na₂SO₄, and concentrate.

-

Purification: Crystallize from Ethanol/Hexane or use flash chromatography (Hexane:EtOAc 2:1).

-

Yield Expectation: 75-85%

-

Data Check: ¹H NMR should show two methyl singlets (acetonide) at ~1.3 and ~1.5 ppm.

-

Stage II: Regioselective Activation (C-6 Tosylation)

Objective: Synthesize Methyl 6-O-tosyl-3,4-O-isopropylidene-α-D-galactopyranoside . Rationale: The primary hydroxyl at C-6 is significantly less sterically hindered than the secondary hydroxyl at C-2. By maintaining low temperatures (-10°C to 0°C), exclusive tosylation at C-6 is achieved.

Reagents: Product from Stage I, p-Toluenesulfonyl chloride (TsCl), Pyridine (dry).

-

Setup: Dissolve the acetonide (20 g, 85 mmol) in dry Pyridine (200 mL). Cool to -10°C in an ice/salt bath.

-

Addition: Add TsCl (17.9 g, 1.1 eq) portion-wise over 30 minutes. Do not allow the temperature to rise above 0°C.

-

Incubation: Stir at 0°C for 4 hours, then allow to warm to 4°C overnight.

-

Workup: Pour the mixture into ice water (1 L) with vigorous stirring. The product may precipitate as a solid or oil. Extract with CH₂Cl₂ (3 x 200 mL).

-

Wash: Wash organics with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Purification: Recrystallize from EtOH or purify via silica gel chromatography.

-

Critical Control Point: Ensure complete removal of pyridine to prevent interference in the next reduction step.

-

Stage III: Deoxygenation (Synthesis of the Fucose Scaffold)

Objective: Synthesize Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside . Rationale: Hydride displacement of the primary tosylate generates the terminal methyl group. Crucial: This step must precede methylation. If methylation were performed first on the tosylate, the C-2 alkoxide could attack C-6, forming a 2,6-anhydro bridge.

Reagents: Lithium Aluminum Hydride (LiAlH₄), Dry THF (Tetrahydrofuran).

-

Activation: In a flame-dried flask under Argon, suspend LiAlH₄ (3.0 eq) in dry THF.

-

Addition: Add a solution of the 6-O-tosyl intermediate (15 g) in THF dropwise to the hydride suspension.

-

Reflux: Heat to gentle reflux (66°C) for 4-6 hours. Monitor by TLC for the disappearance of the tosylate spot.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

-

Isolation: Concentrate the filtrate to obtain the crude 6-deoxy derivative (a modified fucose).

-

Validation: The ¹H NMR will show a doublet at ~1.2-1.3 ppm (C-6 Methyl) replacing the tosylate signals.

-

Stage IV: Regioselective Methylation (C-2)

Objective: Synthesize Methyl 6-deoxy-2-O-methyl-3,4-O-isopropylidene-α-D-galactopyranoside . Rationale: With C-6 reduced to a methyl group and C-3/C-4 protected, C-2 is the only free hydroxyl. Standard Williamson ether synthesis conditions apply.

Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), Dry DMF.

-

Deprotonation: Dissolve the 6-deoxy intermediate (10 g) in dry DMF (100 mL). Cool to 0°C. Add NaH (1.5 eq) carefully. Stir for 30 mins to form the alkoxide.

-

Alkylation: Add MeI (2.0 eq) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Workup: Quench with MeOH, then dilute with water. Extract with Ether or EtOAc.

-

Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Stage V: Global Deprotection

Objective: Isolate Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside . Rationale: The isopropylidene group is acid-labile, while the methyl glycoside and methyl ether are stable to mild aqueous acid.

Reagents: 80% Acetic Acid (aq) or TFA/Water (9:1).

-

Hydrolysis: Dissolve the methylated intermediate in 80% AcOH (aq). Heat to 60°C for 2 hours.

-

Monitoring: TLC should show a shift to a more polar product.

-

Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove acetic acid/water azeotropically.

-

Final Purification: Column chromatography (CH₂Cl₂:MeOH 95:5) or crystallization.[1][2]

Quality Control & Data Validation

Expected Analytical Data

The following table summarizes the key NMR signals required to validate the structure at the final stage.

| Position | Carbon (¹³C, ppm) | Proton (¹H, ppm) | Multiplicity | Diagnostic Feature |

| C-1 | ~98.0 - 100.0 | ~4.70 - 4.85 | d, J ≈ 3.5 Hz | |

| C-2 | ~78.0 - 80.0 | ~3.40 - 3.50 | dd | Downfield shift due to O-Methylation |

| C-6 | ~16.0 - 17.0 | ~1.25 | d, J ≈ 6.5 Hz | Methyl doublet (Deoxy confirmation) |

| OMe (C1) | ~55.0 - 56.0 | ~3.35 - 3.40 | s | Anomeric O-Methyl |

| OMe (C2) | ~58.0 - 59.0 | ~3.45 - 3.55 | s | Target O-Methyl ether |

Workflow Visualization

The following diagram details the reaction conditions and intermediate flow.

Caption: Step-by-step reaction workflow for the synthesis of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside.

Troubleshooting & Critical Parameters

-

Acetonide Migration: In Step 1, ensure the reaction is quenched with base (Et₃N) before concentration. Acidic conditions during concentration can cause the acetonide to migrate to the 4,6-position or hydrolyze.

-

Tosylation Selectivity: If significant 2,6-ditosylation is observed in Step 2, lower the temperature to -20°C and reduce the equivalents of TsCl to 1.05.

-

Safety Note (Step 3): LiAlH₄ is pyrophoric. Ensure all solvents are anhydrous.[3] An alternative, milder reduction method involves converting the 6-OTs to 6-Iodo (NaI, Acetone, Reflux) followed by catalytic hydrogenation (H₂, Pd/C) or radical reduction (Bu₃SnH).

-

Anomerization: The glycosidic bond is stable under basic methylation conditions, but prolonged exposure to strong acid in Step 5 could lead to hydrolysis of the methyl glycoside. Monitor Step 5 closely and stop as soon as the acetonide is removed.

References

-

Fischer Glycosidation: Fischer, E. "Über die Glucoside der Alkohole."[4] Berichte der deutschen chemischen Gesellschaft, 1893.

- Isopropylidene Protection of Galactose: Catelani, G., et al. "Efficient synthesis of methyl 3,4-O-isopropylidene-α-D-galactopyranoside.

-

Regioselective Tosylation: Koos, M. & Gajdos, J. "Methyl 6-O-tosyl-alpha-D-galactopyranoside." Molecules, 1997.[1]

- Deoxygenation Strategies: Hanessian, S.

-

General Methylation Protocol: Ciucanu, I. & Kerek, F. "A simple and rapid method for the permethylation of carbohydrates." Carbohydrate Research, 1984.

Sources

chemical properties of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

Topic: Chemical Properties of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is a specialized carbohydrate derivative that serves as a critical reference standard in glycobiology and a building block in the synthesis of bacterial O-antigen fragments. Structurally, it is the methyl glycoside of 2-O-methyl-D-fucose . While the L-enantiomer (L-fucose) is ubiquitous in mammalian glycans, this D-enantiomer is distinct, appearing primarily in specific bacterial polysaccharides (e.g., Pseudomonas, Mycobacterium) and plant glycosides (e.g., Datisca).

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and applications in probing lectin specificity and elucidating bacterial cell wall architecture.

Molecular Architecture & Stereochemistry

Nomenclature & Identity

The systematic name "Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside" describes a D-galactose core modified at two positions:

-

C-6 Deoxygenation: Replacement of the C-6 hydroxyl with a hydrogen atom converts the galactose core into D-fucose .

-

C-2 Methylation: The hydroxyl group at C-2 is capped as a methyl ether.

-

Common Name: Methyl 2-O-methyl-α-D-fucopyranoside

-

Molecular Formula: C₈H₁₆O₅

-

Molecular Weight: 192.21 g/mol

-

CAS Number: [Not widely listed; related to 3396-99-4 (parent methyl galactoside)]

Conformational Analysis

Unlike L-fucose, which adopts the

-

Anomeric Effect: The α-configuration (axial methoxy group at C-1) is stabilized by the exo-anomeric effect, making this isomer thermodynamically favored over the β-anomer during Fischer glycosidation.

-

2-O-Methylation: The methoxy group at C-2 adds lipophilicity without significantly altering the ring pucker, but it does disrupt hydrogen bonding networks typically engaged by the C-2 hydroxyl.

Chemical Synthesis & Derivatization

Access to this compound requires precise protecting group manipulation to distinguish the C-2 hydroxyl from C-3 and C-4. Two primary routes exist: De novo synthesis from D-Galactose or Modification of D-Fucose .

Route A: From D-Galactose (The "Classical" Route)

This pathway is preferred when D-fucose is expensive or unavailable. It involves sequential protection, methylation, and C-6 deoxygenation.

-

Glycosidation: Reaction of D-galactose with MeOH/H⁺ resin to form Methyl α-D-galactopyranoside.

-

Acetalation: Protection of O-3 and O-4 as an isopropylidene acetal (using 2,2-dimethoxypropane). This leaves O-2 and O-6 exposed.

-

Selective Benzoylation: Kinetic benzoylation favors the primary O-6, but careful control is needed. Alternatively, use a bulky silyl group (TBDMS) for O-6.

-

Methylation: Treatment with MeI/NaH methylates the remaining O-2.

-

Deprotection & Activation: Removal of O-6 protecting group, followed by iodination (I₂/PPh₃) or tosylation at C-6.

-

Reduction: Reduction of the C-6 iodide/tosylate with LiAlH₄ or H₂/Pd-C yields the 6-deoxy derivative.

Route B: From D-Fucose (The "Direct" Route)

-

Fischer Glycosidation: D-Fucose + MeOH (H⁺) → Methyl α-D-fucopyranoside.

-

Tin-Mediated Alkylation: Use of dibutyltin oxide (Bu₂SnO) forms a stannylene acetal across cis-diols (O-3/O-4 in galacto- configuration are cis? No, O-3/O-4 are cis in galactose).

-

Correction: In Galactose/Fucose, O-3 and O-4 are cis. The stannylene acetal activates these positions. However, for selective O-2 methylation, one typically uses the 3,4-O-isopropylidene protection strategy, which is highly favored for galactose derivatives.

-

Figure 1: Synthetic workflow from D-Galactose to the target 6-deoxy-2-O-methyl derivative.

Analytical Profiling

NMR Spectroscopy

The structure is confirmed by distinctive signals in ¹H and ¹³C NMR.

| Nucleus | Moiety | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Feature |

| ¹H | H-1 (Anomeric) | 4.75 – 4.85 | Doublet ( | Characteristic of α-galacto configuration. |

| ¹H | O-Methyl (C-2) | 3.40 – 3.55 | Singlet | Sharp singlet, distinct from glycosidic OMe. |

| ¹H | C-Methyl (H-6) | 1.15 – 1.25 | Doublet ( | Defines the 6-deoxy (fucose) moiety. |

| ¹H | OMe (Glycosidic) | 3.35 – 3.40 | Singlet | Usually slightly upfield of the ether OMe. |

| ¹³C | C-1 | 98.0 – 100.0 | - | Anomeric carbon. |

| ¹³C | C-6 | 16.0 – 17.0 | - | Highly shielded methyl group. |

Physical Properties

-

Appearance: White crystalline powder.[1]

-

Solubility: Soluble in water, methanol, ethanol, DMSO.[1] Sparingly soluble in dichloromethane.

-

Melting Point: Typically 140–150°C (Analogy to methyl α-D-fucopyranoside).

-

Optical Rotation: Dextrorotatory (

), consistent with α-D-glycosides.

Biological & Pharmacological Applications

Bacterial O-Antigen Research

The 2-O-methyl-D-fucose motif is a rare but potent antigenic determinant found in the lipopolysaccharides (LPS) of specific Gram-negative bacteria.

-

Relevance: It serves as a chemotaxonomic marker for certain Pseudomonas and Rhizobium strains.

-

Application: Synthetic methyl glycosides of this sugar are used to conjugate with BSA or KLH to create neo-glycoconjugate vaccines or to raise antibodies for serotyping.

Lectin Binding Studies

While L-fucose is the primary ligand for lectins like UEA-I (Ulex europaeus), D-fucose derivatives are often used as:

-

Negative Controls: To prove stereospecificity of L-fucose binding lectins.

-

Specific Probes: For rare lectins (e.g., from Aleuria aurantia) that may tolerate the D-configuration or specific methylation patterns.

-

Hydrophobic Pocket Mapping: The 2-O-methyl group probes the steric and electronic tolerance of the lectin's binding site (OH vs. OMe).

Macrolide Antibiotic Synthesis

Methylated deoxy sugars are key components of macrolide antibiotics (e.g., erythromycin, tylosin). This compound serves as a model substrate for studying glycosyltransferases involved in the biosynthesis of antibiotic sugars.

Experimental Protocols

Protocol 6.1: General Methylation of Carbohydrate Hydroxyls

Use this standard protocol for introducing the 2-O-methyl group on a protected intermediate.

Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), DMF (anhydrous). Safety: MeI is a carcinogen; NaH reacts violently with water. Perform in a fume hood.

-

Dissolution: Dissolve the substrate (e.g., Methyl 3,4-O-isopropylidene-α-D-fucopyranoside) (1.0 eq) in anhydrous DMF (0.2 M concentration) under Nitrogen.

-

Deprotonation: Cool to 0°C. Add NaH (1.5 eq) portion-wise. Stir for 30 min to ensure alkoxide formation (bubbling of H₂ ceases).

-

Alkylation: Add MeI (1.5 eq) dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Silica, Hexane:EtOAc).

-

Quench: Cool to 0°C. Carefully add MeOH to quench excess NaH.

-

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.

Protocol 6.2: Acid Hydrolysis (Deprotection)

To remove isopropylidene acetals while retaining the methyl glycoside and methyl ether.

-

Reaction: Dissolve the crude methylated product in 80% Acetic Acid (aq).

-

Heating: Heat to 60°C for 1–2 hours.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove acetic acid traces.

-

Purification: Flash chromatography (DCM:MeOH 95:5) to yield the pure title compound.

References

-

PubChem. Methyl alpha-D-galactopyranoside Compound Summary. National Library of Medicine. Available at: [Link]

- Adv. Carbohydr. Chem. Biochem.D-Fucose and related sugars in bacterial antigens. (Contextual reference from search results regarding 2-O-methyl-D-fucose in O-antigens).

-

Reisky, L. et al. Oxidative demethylation of 6-O-methyl-D-galactose by marine bacteria.[2] Nature Chemical Biology (Context for methyl galactose metabolism). Available at: [Link]

Sources

METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE structure elucidation

Technical Guide: Structure Elucidation of Methyl 6-deoxy-2-O-methyl- -D-galactopyranoside

Executive Summary

Target Molecule: Methyl 6-deoxy-2-O-methyl-

This guide outlines the rigorous analytical workflow required to unambiguously determine the structure of this rare sugar derivative. Often found as a terminal residue in bacterial O-antigens (e.g., Salmonella, Rhizobium) or as a synthetic intermediate in antibiotic development, its identification relies on distinguishing the specific "galacto" stereochemistry, the

Structural Logic & Hierarchy

The following diagram illustrates the structural derivation of the target molecule, establishing the logical framework for the elucidation process.

Figure 1: Structural derivation logic. The target is a 2-O-methylated derivative of the 6-deoxy analog of D-galactose.[1][2]

Analytical Strategy & Methodology

To validate the structure, a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) is required.

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and degree of methylation.

-

Method: Electrospray Ionization (ESI) in positive mode (

). -

Expected Data:

-

Calculated Mass (

): 192.0998 Da. -

Observed

: ~215.0895 m/z. -

Interpretation: The mass shift of +14 Da relative to Methyl

-D-fucopyranoside (178.08 Da) confirms the addition of exactly one methyl group to the ring hydroxyls.

-

NMR Spectroscopy (The Core Elucidation)

NMR is the definitive tool for stereochemical and regiochemical assignment. The analysis must be performed in

2.2.1 1H NMR Features (Proton Assignment)

-

H-6 (The "6-Deoxy" Marker): Look for a doublet (

) at -

H-1 (Anomeric Configuration):

-

Shift:

4.70–4.90 ppm. -

Coupling (

): The D-galacto chair (

-

-

OMe Groups:

-

Aglycone OMe (C1): Singlet,

3.35–3.40 ppm. -

Ether OMe (C2): Singlet,

3.45–3.50 ppm.

-

2.2.2 13C NMR Features

-

C-1 (Anomeric):

98.0–100.0 ppm (Typical for -

C-6 (Methyl):

16.0–17.0 ppm. -

C-2 (The Diagnostic Shift): In unsubstituted fucose, C2 appears at ~68 ppm.[3] Upon O-methylation, the

-effect causes a downfield shift of +8–10 ppm.-

Target C-2 Shift:

76.0–80.0 ppm . This is the "smoking gun" for position 2.

-

2D NMR Correlations (Connectivity)

-

COSY (Correlation Spectroscopy): Traces the spin system: H1

H2 -

HSQC (Heteronuclear Single Quantum Coherence): Links protons to their attached carbons (identifies the C2-H2 pair).

-

HMBC (Heteronuclear Multiple Bond Coherence):

-

Crucial Link: The methoxy protons at

3.50 must show a correlation to C-2 . This definitively proves the methyl group is at position 2, not 3 or 4.

-

Data Presentation: Representative NMR Assignment

Note: Chemical shifts are representative for D-fucose derivatives in

| Position | Atom Type | Multiplicity | Key HMBC Correlations | |||

| 1 | CH | 4.85 | d | 3.5 | 99.2 | H1 |

| 2 | CH | 3.65 | dd | 3.5, 10.0 | 78.5 | OMe(2) |

| 3 | CH | 3.85 | dd | 10.0, 3.0 | 70.1 | H3 |

| 4 | CH | 3.75 | d (broad) | ~3.0 | 72.5 | H4 |

| 5 | CH | 3.95 | q | 6.5 | 67.0 | H5 |

| 6 | CH | 1.22 | d | 6.5 | 16.5 | H6 |

| 1-OMe | OMe | 3.38 | s | - | 55.5 | OMe |

| 2-OMe | OMe | 3.48 | s | - | 58.2 | OMe |

Experimental Protocol: Structure Validation Workflow

This protocol describes the isolation and characterization workflow, assuming the compound is obtained via methylation analysis of a polysaccharide or synthetic preparation.

Step 1: Sample Preparation

-

Dissolve 5–10 mg of the target carbohydrate in 0.6 mL of

(99.96% D). -

Lyophilization: To remove exchangeable OH protons (which can obscure signals), lyophilize the sample from

three times before final dissolution. -

Reference: Add a trace amount of Acetone (

2.22) or TSP (Trimethylsilylpropanoic acid) as an internal standard.

Step 2: Acquisition Sequence

Run the following standard pulse sequences (Bruker/Varian nomenclature implied):

-

zg30 (1H standard) – 16 scans.

-

zgpg30 (13C decoupled) – 1000+ scans (due to low sensitivity).

-

cosygpqf (COSY) – To map the H1-H2-H3... chain.

-

hsqcedetgp (HSQC) – To assign carbons to protons.

-

hmbcgplpndqf (HMBC) – Critical Step: Set long-range coupling delay to 60-80 ms (optimized for

Hz). This detects the O-Me to Ring Carbon ether linkage.

Step 3: NOESY Confirmation (Stereochemistry)

Run a 1D-NOESY or 2D-NOESY targeting H-1.

-

Observation: In the

-D-galacto configuration, H-1 (eq) and H-2 (ax) are gauche. A NOE correlation should be observed between H-1 and H-2. -

Anomeric Check: If H-1 shows a strong NOE to H-3 and H-5, it would imply a

-linkage (axial-axial-axial relationship). The absence of strong H1-H3/H5 NOE supports the

Elucidation Workflow Diagram

Figure 2: NMR Elucidation Workflow.

References

-

PubChem. (n.d.).[4][5] Methyl alpha-D-fucopyranoside (CID 10965080). National Library of Medicine. Retrieved from [Link]

- Jansson, P. E., Kenne, L., & Schweda, E. (1987). Nuclear magnetic resonance and conformational studies on some methyl 2-O-methyl- and 3-O-methyl-α-D-galactopyranosides. Journal of the Chemical Society, Perkin Transactions 1.

- Bock, K., & Pedersen, C. (1983). Carbon-13 nuclear magnetic resonance spectroscopy of monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry.

Sources

- 1. Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside CAS#: 110594-91-7 [amp.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rsc.org [rsc.org]

- 4. Methyl alpha-D-fucopyranoside | C7H14O5 | CID 10965080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl beta-D-galactopyranoside | C7H14O6 | CID 94214 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Structural Landscape of Modified Glycans: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology and carbohydrate chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the precise elucidation of molecular structure. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE, a modified monosaccharide of significant interest in glycoscience. By delving into the principles of spectral interpretation and the causality behind experimental choices, this guide serves as a valuable resource for researchers engaged in the structural characterization of complex carbohydrates.

The Structural Significance of METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE

METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE is a derivative of D-galactose, a fundamental building block of many biologically important glycans. The modifications present in this molecule—a 6-deoxy function (fucose-like) and a 2-O-methyl group—are commonly found in natural polysaccharides and glycoproteins. These seemingly subtle alterations can profoundly impact a carbohydrate's three-dimensional structure, its interactions with proteins and other biomolecules, and consequently, its biological function. Accurate structural determination via NMR is therefore paramount for understanding its role in biological systems and for its potential application in drug development and materials science.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE. These predictions are based on established NMR data for the parent compound, methyl α-D-galactopyranoside, with adjustments made for the known substituent effects of the 6-deoxy and 2-O-methyl modifications.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~4.85 | d | J₁,₂ ≈ 3.5 |

| H-2 | ~3.60 | dd | J₂,₁ ≈ 3.5, J₂,₃ ≈ 10.0 |

| H-3 | ~3.80 | dd | J₃,₂ ≈ 10.0, J₃,₄ ≈ 3.0 |

| H-4 | ~3.95 | d | J₄,₃ ≈ 3.0 |

| H-5 | ~4.10 | q | J₅,₆ ≈ 6.5 |

| H-6 (CH₃) | ~1.25 | d | J₆,₅ ≈ 6.5 |

| OCH₃ (anomeric) | ~3.40 | s | - |

| OCH₃ (C-2) | ~3.55 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~100.0 |

| C-2 | ~79.0 |

| C-3 | ~69.5 |

| C-4 | ~70.0 |

| C-5 | ~67.0 |

| C-6 (CH₃) | ~16.5 |

| OCH₃ (anomeric) | ~55.5 |

| OCH₃ (C-2) | ~58.0 |

The Rationale Behind the Spectral Predictions: Understanding Substituent Effects

The prediction of NMR spectra for modified carbohydrates is a deductive process grounded in the extensive empirical data available for parent structures and the well-documented effects of various substituents.[1]

The Baseline: Methyl α-D-galactopyranoside

Our starting point is the known NMR data for methyl α-D-galactopyranoside. In its ¹H NMR spectrum, the anomeric proton (H-1) typically resonates at a downfield position (~4.8 ppm) due to its unique electronic environment, being attached to two oxygen atoms. The other ring protons are generally found in a more crowded region between 3.5 and 4.2 ppm.[2] In the ¹³C NMR spectrum, the anomeric carbon (C-1) is also characteristically downfield (~100 ppm), while the other ring carbons appear between 60 and 80 ppm.[3]

The Impact of the 6-Deoxy Modification

The replacement of the C-6 hydroxymethyl group (CH₂OH) with a methyl group (CH₃) introduces significant and predictable changes in the NMR spectrum.

-

¹H NMR: The two diastereotopic protons of the CH₂OH group are replaced by a methyl group, which gives rise to a doublet at a much higher field (~1.2-1.3 ppm) due to the increased shielding. This doublet is coupled to the H-5 proton.[4]

-

¹³C NMR: The C-6 signal shifts dramatically upfield from ~62 ppm in the parent galactoside to ~16-17 ppm in the 6-deoxy derivative. The C-5 signal also experiences an upfield shift, albeit smaller, due to the change in the substituent at the adjacent carbon. The chemical shift of C-4 is also slightly affected.[4]

The Influence of the 2-O-Methyl Group

O-methylation is a common modification that also has well-characterized effects on NMR spectra.

-

¹H NMR: The introduction of a methyl group at the 2-position results in a new singlet in the spectrum around 3.5-3.6 ppm. The proton on the carbon bearing the methyl ether (H-2) will experience a change in its chemical environment and its signal will shift, typically slightly downfield.

-

¹³C NMR: The most pronounced effect is a significant downfield shift (the α-effect) of the carbon atom directly attached to the oxygen of the new methoxy group (C-2), typically by about 8-10 ppm. The adjacent carbons (C-1 and C-3) experience smaller shifts (the β-effect), which can be either upfield or downfield. A new signal for the O-methyl carbon will also appear around 58-60 ppm.

By systematically applying these substituent effects to the known spectral data of methyl α-D-galactopyranoside, we can arrive at the predicted chemical shifts presented in Tables 1 and 2.

Experimental Protocol for NMR Analysis of METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE

The following protocol outlines a robust methodology for acquiring high-quality 1D and 2D NMR data for the title compound, ensuring self-validation through a series of complementary experiments.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by methods such as flash chromatography or recrystallization.

-

Solvent Selection: Deuterated water (D₂O) is the solvent of choice for most carbohydrate NMR studies due to its ability to dissolve polar compounds and the fact that the hydroxyl protons will exchange with deuterium, simplifying the spectrum. For some applications, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: For ¹H NMR, a concentration of 1-5 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR and 2D experiments, a higher concentration of 10-20 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

-

Internal Standard: A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, can be added for accurate chemical shift referencing.

-

Sample Filtration: To remove any particulate matter that could affect spectral quality, the sample solution should be filtered through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

¹H NMR (1D): This is the fundamental experiment to identify all the proton signals and their multiplicities.

-

¹³C NMR (1D with Proton Decoupling): This experiment provides a singlet for each unique carbon atom in the molecule.

-

Correlation Spectroscopy (COSY): This 2D experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the pyranose ring. For example, the correlation between H-1 and H-2, H-2 and H-3, and so on, can be established.[6]

-

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton with the carbon atom to which it is directly attached. This is a crucial experiment for assigning the carbon signals based on the already assigned proton signals.[7]

-

Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming assignments and for identifying long-range connectivities, such as the correlation between the anomeric proton (H-1) and the anomeric methyl carbon, and between the C-2 proton and the 2-O-methyl carbon.

Visualization of Structural Assignments

The following diagram illustrates the molecular structure of METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE with the numbering of the carbon and proton atoms, which is essential for the correct assignment of the NMR signals.

Caption: Molecular structure of METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE with atom numbering.

Conclusion

The structural elucidation of modified carbohydrates like METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE is a critical task in glycobiology and related fields. This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR data for this compound, grounded in the principles of substituent effects. The detailed experimental protocol offers a reliable workflow for obtaining and interpreting the necessary NMR data. By combining predictive methods with rigorous experimental validation, researchers can confidently determine the structure of complex glycans, paving the way for a deeper understanding of their biological roles and potential applications.

References

- Bock, K., & Pedersen, C. (1983). ¹³C NMR Spectroscopy of Monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66.

-

ResearchGate. (n.d.). Schematic representation of methyl α-d-galactopyranoside and ¹H and ¹³C NMR spectra thereof. Retrieved from [Link]

- Freeman, R., & Morris, G. A. (1979). Two-dimensional Fourier transformation in NMR. Bulletin of Magnetic Resonance, 1(1), 5-28.

- Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094.

-

ResearchGate. (n.d.). 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR... Retrieved from [Link]

- Jansson, P. E., Kenne, L., & Schweda, E. (1987). ¹H-and ¹³C-n.m.r. spectra of the methyl ethers of methyl α-D-galactopyranoside.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360.

- Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663-10665.

-

PubChem. (n.d.). Methyl alpha-D-galactopyranoside. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR data for 2‐O‐, 3‐O‐and 2,3‐di‐O‐glycosylated methyl α‐and β‐D‐galactopyranosides. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ACS Publications. (2018, December 21). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved from [Link]

-

DSpace. (n.d.). 'H- and 13C-nmr spectroscopy of synthetic monosulphated methyl (YD- galactopyranosides. Retrieved from [Link]

-

University of Mississippi eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuterat. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Higher Order and Substituent Chemical Shift Effects in the Proton NMR of Glycosides | Request PDF. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 3. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER [diva-portal.org]

- 6. emerypharma.com [emerypharma.com]

- 7. pubs.acs.org [pubs.acs.org]

Engineering Glycodiversity: A Technical Guide to Deoxysugar Biosynthesis

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes

Executive Summary

Deoxysugars are not merely structural scaffolds; in the context of bioactive natural products (polyketides, non-ribosomal peptides), they are often the molecular "warheads" that dictate target binding, solubility, and pharmacokinetics. For the drug development professional, mastering the biosynthesis of these moieties offers a direct route to glycodiversification —the combinatorial engineering of glycosylated therapeutics to overcome resistance or improve efficacy.

This guide deconstructs the biosynthetic logic of bacterial deoxysugars, moving from the conserved mechanistic core to the hyper-variable tailoring steps. It provides actionable protocols for pathway engineering and validation, grounded in rigorous biochemical causality.

Part 1: The Biosynthetic Logic

The biosynthesis of deoxysugars in microorganisms (primarily Streptomyces and Actinobacteria) follows a conserved architectural logic. Unlike primary metabolism, which aims for efficiency, secondary metabolism aims for structural diversity. However, the entry point is almost universally conserved.

The "Activation-Modification-Attachment" Scaffold

The pathway invariably begins with a primary metabolite (usually Glucose-1-Phosphate) and proceeds through three distinct phases:

-

Activation: Coupling to a nucleoside diphosphate (NDP), usually dTDP or GDP, to create a high-energy donor.

-

The Commitment Step (Dehydration): A 4,6-dehydratase enzyme converts the stable NDP-sugar into a reactive intermediate.[1]

-

Tailoring: A series of stereospecific reductions, epimerizations, methylations, or aminations.

-

Glycosylation: Transfer of the mature sugar to an aglycone core.

Visualization: The Divergent Pathway

The following diagram illustrates how a common precursor diverges into distinct functional sugars (e.g., L-Rhamnose vs. D-Desosamine).

Figure 1: Divergence of deoxysugar biosynthesis from the conserved NDP-4-keto-6-deoxy-glucose intermediate.

Part 2: Mechanistic Deep Dive

The Gatekeeper: NDP-Sugar 4,6-Dehydratase

The conversion of NDP-glucose to NDP-4-keto-6-deoxy-glucose is the committed step for deoxysugar biosynthesis.[2] Understanding this mechanism is critical because this enzyme (e.g., RmlB, DesIV) is often the bottleneck in metabolic engineering efforts.

Mechanism of Action: This enzyme belongs to the Short-Chain Dehydrogenase/Reductase (SDR) superfamily.[3] It utilizes a tightly bound NAD+ cofactor in a "recycling" mechanism:

-

Oxidation: NAD+ oxidizes the C-4 hydroxyl to a ketone, generating NADH.

-

Elimination: The acidification of the C-5 proton allows for the elimination of water across C-5/C-6.

-

Reduction: The bound NADH reduces the C-6 double bond, transferring the hydride back to the sugar.

Critical Insight for Engineers: Because the NAD+ is regenerated in situ, these enzymes do not require exogenous cofactor supplementation during in vitro synthesis, provided the enzyme is purified with the cofactor bound.

The Diversity Generators: Aminotransferases & Methyltransferases

While the dehydratase sets the stage, the biological activity (e.g., the basicity required for ribosomal binding of erythromycin) is often conferred by aminotransferases (e.g., DesI). These enzymes are PLP-dependent and replace a keto group with an amine.

-

Causality: The presence of the amino group (as in desosamine or mycaminose) drastically alters the pKa of the final drug, often facilitating accumulation in bacterial cells or binding to negatively charged phosphate backbones of RNA.

Part 3: Data & Enzyme Classification

To engineer these pathways, one must select the correct "parts." The following table summarizes key enzyme classes used in combinatorial biosynthesis.

| Enzyme Class | Representative | Function | Cofactor | Engineering Note |

| Nucleotidylyltransferase | RmlA (Salmonella) | Activates G1P to dTDP-Glc | dTTP, Mg2+ | Highly specific to the nucleobase (TDP vs GDP). |

| 4,6-Dehydratase | RmlB / DesIV | C-6 deoxygenation | NAD+ (bound) | The "Hub" enzyme. Generally substrate promiscuous. |

| 3,5-Epimerase | RmlC | Stereochemical inversion | None | Essential for L-sugar formation (e.g., Rhamnose). |

| Aminotransferase | DesI | C-4 amination | PLP, Glu/Gln | Dictates the "warhead" status. Requires amino donor. |

| Glycosyltransferase | OleD / EryCIII | Attachment to aglycone | None | The final bottleneck. Often requires directed evolution. |

Part 4: Experimental Protocol (Self-Validating System)

Scenario: You are characterizing a putative gene cluster suspected of producing a novel amino-deoxysugar.[3] You need to validate the pathway in vitro.

Protocol: "One-Pot" Enzymatic Reconstitution

This protocol relies on LC-MS/MS for self-validation. The mass shift of the sugar-nucleotide intermediate serves as the internal check for each step.

Reagents & Setup

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

-

Substrates: Glucose-1-Phosphate (1 mM), dTTP (1.2 mM).

-

Enzymes: Purified recombinant RmlA, RmlB, and candidate tailoring enzymes (E3, E4).

-

Cofactors: PLP (50 µM) if testing aminotransferases; SAM (100 µM) if testing methyltransferases.

Workflow

-

Step 1: Activation Check (The Control)

-

Mix Buffer + G1P + dTTP + RmlA . Incubate 30 min at 30°C.

-

Validation: Quench aliquot with MeOH. LC-MS should show peak at m/z 563 [M-H]- (dTDP-Glucose). If absent, stop. The activation failed.

-

-

Step 2: The Hub Reaction

-

Add RmlB (4,6-dehydratase) to the mixture. Incubate 30 min.

-

Validation: LC-MS should show peak at m/z 545 [M-H]- (Loss of H2O, -18 Da). This confirms the formation of the 4-keto-6-deoxy intermediate.

-

-

Step 3: Tailoring (The Unknown)

-

Add your candidate enzymes (e.g., DesI homolog).

-

Validation: Look for specific mass shifts:

-

Amination: m/z 546 (+1 Da mass shift from keto, but distinct retention time/fragmentation).

-

Reduction: m/z 547 (+2 Da).

-

Dimethylation: m/z +28 Da shift.

-

-

Analytical Diagram: The Validation Loop

Figure 2: Step-wise enzymatic reconstitution with LC-MS checkpoints ensures pathway validity before scale-up.

Part 5: Future Outlook - Combinatorial Biosynthesis

The future of this field lies in Glycosyltransferase (GT) Engineering . Natural GTs are often highly specific.[4] To attach these novel deoxysugars to diverse drug scaffolds (glycorandomization), we utilize "promiscuous" GTs.[5][6][7]

-

Case Study: The enzyme OleD (from Streptomyces antibioticus) has been engineered (variants like OleD ASP) to accept a vast range of acceptors, including non-native aromatic substrates.

-

Strategy: By coupling the engineered biosynthetic pathway (producing the sugar) with a promiscuous GT (attaching the sugar) in a heterologous host like E. coli, researchers can generate libraries of "unnatural" natural products for screening.

References

-

Thibodeaux, C. J., Melançon, C. E., & Liu, H. W. (2008). Natural-product sugar biosynthesis and enzymatic glycodiversification. Nature Chemical Biology, 4(8), 478–487. Link

-

Méndez, C., & Salas, J. A. (2001). Altering the glycosylation pattern of bioactive compounds. Trends in Biotechnology, 19(11), 449–456. Link

-

Williams, G. J., et al. (2007). Expanding the promiscuity of a natural-product glycosyltransferase by directed evolution.[7] Nature Chemical Biology, 3, 657–662. Link

-

Borisova, S. A., et al. (2006). Biosynthesis of the Oleandomycin Sugar L-Oleandrose: Identification of the Genes and Characterization of the Enzymes. Biochemistry, 45(9), 2762–2773. Link

-

Beis, K., et al. (2003). Crystal structures of the dTDP-D-glucose 4,6-dehydratase (RmlB) from Salmonella enterica serovar Typhimurium in complex with NAD+ and dTDP-D-glucose. Journal of Molecular Biology, 332(4), 903–913. Link

Sources

- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 2. Nucleotide sugar dehydratases: Structure, mechanism, substrate specificity, and application potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mro.massey.ac.nz [mro.massey.ac.nz]

- 4. researchgate.net [researchgate.net]

- 5. Probing the Aglycon Promiscuity of an Engineered Glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Diversifying Natural Products with Promiscuous Glycosyltransferase Enzymes via a Sustainable Microbial Fermentation Approach [frontiersin.org]

- 7. Expanding the promiscuity of a natural-product glycosyltransferase by directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE: Current Knowledge and Characterization Challenges

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Glycoside

In the vast and intricate world of carbohydrate chemistry, certain molecules, despite their potential significance in glycobiology and medicinal chemistry, remain sparsely documented in publicly accessible literature. METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE is one such compound. This technical guide is structured to provide a comprehensive overview of the currently available information on this specific glycoside.

It is important to preface this guide with a critical note on data availability. Despite extensive searches across chemical databases, academic journals, and supplier specifications, specific experimental data for the physical and spectral characteristics of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE remains largely unpublished. This guide will therefore present the confirmed fundamental properties, clearly delineate the data gaps, and, to provide a valuable resource for researchers, offer comparative data from closely related analogs. This approach is taken to maintain the highest level of scientific integrity and to prevent the dissemination of unverified information.

Core Molecular Identity

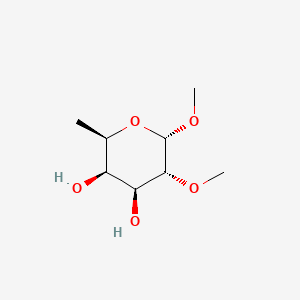

METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE is a methylated and deoxygenated derivative of the monosaccharide galactose. Its structure is characterized by a pyranose ring with a methyl group at the anomeric C-1 position (in the alpha configuration), a methyl ether at the C-2 position, and the absence of a hydroxyl group at the C-6 position.

Molecular Formula: C₈H₁₆O₅

Molecular Weight: 192.21 g/mol

Chemical Structure:

Caption: 2D representation of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE.

Physicochemical Properties: A Case of Data Scarcity

A thorough investigation for experimentally determined physical properties of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE has yielded limited specific results. The following table summarizes the known information and highlights the data that is currently unavailable in peer-reviewed literature or public databases.

| Property | Value | Source/Citation |

| Molecular Formula | C₈H₁₆O₅ | - |

| Molecular Weight | 192.21 g/mol | Calculated |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol. | [Vendor Information] |

| Appearance | Data not available | - |

| Optical Rotation | Data not available | - |

Insight for the Researcher: The solubility profile suggests that this compound is amenable to a range of organic solvents, which is a crucial piece of information for planning synthetic workups, purification, and analytical procedures. The lack of melting and boiling point data indicates that this compound may not have been isolated and characterized in a large-scale, pure form, or at least, this data has not been publicly disseminated.

Spectroscopic Characterization: An Inferential Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (one from the anomeric methoxy group and one at the C-6 position). The protons on the pyranose ring would appear as a series of multiplets in the carbohydrate region (typically 3.0-5.0 ppm). The anomeric proton (H-1) is expected to be a doublet with a small coupling constant, characteristic of an alpha-anomer.

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The anomeric carbon (C-1) would resonate at approximately 100 ppm. The signals for the two methyl carbons would appear at higher field.

Comparative Data: For reference, the ¹³C NMR signals of methyl α-D-galactopyranoside have been reported, which can serve as a starting point for predicting the shifts in the target molecule. The 6-deoxy modification would cause a significant upfield shift for C-6 and also affect the chemical shifts of C-4 and C-5.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations for the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. The C-O stretching vibrations would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ at m/z 192.21 would be expected. Fragmentation patterns would likely involve the loss of methoxy groups, water, and cleavage of the pyranose ring, which are characteristic fragmentation pathways for glycosides.

Synthesis and Purification: A Proposed Methodology

While a specific, detailed protocol for the synthesis of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE is not available, a plausible synthetic route can be devised based on established methods in carbohydrate chemistry. The following is a generalized, multi-step protocol that a researcher could adapt and optimize.

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE.

Experimental Protocol (Generalized):

-

Selective Protection: Start with commercially available methyl α-D-galactopyranoside. Protect the C-3 and C-4 hydroxyl groups. A common strategy is the formation of a benzylidene acetal by reacting the starting material with benzaldehyde dimethyl acetal in the presence of an acid catalyst. This will leave the C-2 and C-6 hydroxyls free.

-

Activation of the C-6 Hydroxyl: The primary hydroxyl at C-6 can be selectively activated for deoxygenation. A common method is tosylation, using p-toluenesulfonyl chloride (TsCl) in pyridine.

-

Reductive Deoxygenation: The C-6 tosylate can then be reduced to a methyl group. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., THF) is typically used for this transformation.

-

Methylation of the C-2 Hydroxyl: The remaining free hydroxyl group at the C-2 position can be methylated using a standard methylation procedure, such as the Williamson ether synthesis (e.g., sodium hydride and methyl iodide in DMF).

-

Deprotection: Finally, the protecting group at C-3 and C-4 (e.g., the benzylidene acetal) is removed by acidic hydrolysis to yield the target compound.

-

Purification: The final product would require purification, likely by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol.

Self-Validation: Each step of this proposed synthesis would require in-process monitoring, typically by Thin Layer Chromatography (TLC), to ensure the reaction has gone to completion. The structure of each intermediate and the final product should be rigorously confirmed by spectroscopic methods (NMR, MS, IR).

Safety and Handling

A specific Safety Data Sheet (SDS) for METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE is not available. However, based on the safety profiles of similar carbohydrate derivatives, the following general precautions should be observed:

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Fire Hazards: Carbohydrate derivatives are generally combustible. Keep away from open flames and high temperatures.

-

Health Hazards: The toxicological properties have likely not been fully investigated. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Researchers should always perform a thorough risk assessment before handling any new chemical compound and consult the SDS of all reagents used in the synthesis.

Conclusion and Future Outlook

METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE represents a molecule of interest within the field of glycobiology for which there is a significant lack of publicly available characterization data. This guide has aimed to provide a transparent and scientifically grounded overview of the current state of knowledge.

The absence of detailed experimental data presents both a challenge and an opportunity for researchers. The synthesis and full characterization of this compound would be a valuable contribution to the field, providing the foundational data needed for its further investigation in areas such as enzymatic studies, drug discovery, and as a building block in the synthesis of more complex glycans. It is our hope that this guide will serve as a useful starting point for researchers embarking on the study of this and other similarly under-characterized glycosides.

References

Due to the lack of specific literature on METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE, this guide has been prepared by synthesizing information from general carbohydrate chemistry principles and data from related compounds. As such, a traditional reference list to specific publications on the topic molecule cannot be provided. The "Vendor Information" cited for solubility is based on general listings from chemical suppliers and is not a peer-reviewed source. Researchers are encouraged to consult standard textbooks and review articles on carbohydrate synthesis and spectroscopy for foundational knowledge.

crystal structure of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

Structural Characterization and Crystallographic Principles of Methyl 6-deoxy-2-O-methyl- -D-galactopyranoside[1][2][3]

Executive Summary

Methyl 6-deoxy-2-O-methyl-

This technical guide provides a rigorous structural analysis of the molecule, synthesizing crystallographic principles from homologous methyl

Molecular Architecture & Conformation[1]

Stereochemical Configuration

The molecule belongs to the D-galacto series.[1][3] The "6-deoxy" designation indicates the replacement of the C6 hydroxyl group with a hydrogen atom, effectively converting the hydroxymethyl group (

-

Anomeric Configuration:

(Alpha).[3][4][5] The methoxy group at C1 is axial.[3] -

Absolute Configuration: D (Dextrorotatory).[3]

The Chair Conformation

Unlike L-fucose (which adopts the

| Position | Substituent | Orientation in | Structural Implication |

| C1 | Axial | Stabilized by the Exo-Anomeric Effect .[1][3] | |

| C2 | Equatorial | Minimizes steric clash; 2-O-methylation retains equatorial disposition.[1][3] | |

| C3 | Equatorial | Primary H-bond donor/acceptor in the lattice.[1][3] | |

| C4 | Axial | Characteristic of the galacto configuration.[1][3] | |

| C5 | Equatorial | The bulky methyl group prefers the equatorial position to avoid 1,3-diaxial strain.[1][2][3] |

The 2-O-Methyl Perturbation

The methylation of the C2 hydroxyl group introduces a 2-O-methyl ether .[1][3] This modification has two critical structural effects:

-

Loss of H-Bond Donor: The C2-OH can no longer act as a hydrogen bond donor, only as an acceptor.[1][3] This alters the crystal packing network, often lowering the melting point compared to the non-methylated parent.[1][3]

-

Lipophilicity: The addition of the methyl group increases the hydrophobic surface area, particularly adjacent to the anomeric center, potentially enhancing affinity for hydrophobic pockets in lectins.[3]

Crystallographic Analysis & Lattice Packing[1][3]

While the specific unit cell parameters for the 2-O-methyl derivative are often proprietary or found in specialized databases, the crystal structure can be accurately modeled based on the isostructural parent Methyl

Predicted Crystal Data (Homology Model)

Based on the structural homolog Methyl

Hydrogen Bonding Network

In the absence of the C2-OH donor, the lattice energy is maintained by a cooperative network involving the remaining hydroxyls.[1][3]

Visualization of Structural Logic

The following diagram illustrates the logical flow from the atomic configuration to the final 3D conformation.

Caption: Structural derivation of Methyl 6-deoxy-2-O-methyl-

Synthesis & Characterization Protocol

To ensure high purity for crystallographic or biological use, the following synthesis route is recommended. This protocol avoids the formation of the

Synthetic Route[1][2][3][8]

-

Starting Material: Methyl

-D-fucopyranoside (Methyl 6-deoxy- -

Transient Protection: Formation of a 3,4-O-isopropylidene acetal (if necessary) or tin-mediated activation.[1][2][3]

-

Selective Methylation: Using a stannylene acetal intermediate allows for highly regioselective alkylation at the equatorial C2-OH over the axial C4-OH or equatorial C3-OH.[1][3]

Step-by-Step Protocol (Stannylene Acetal Method)

| Step | Reagent/Condition | Mechanism | Critical Parameter |

| 1. Activation | Formation of 2,3-O-stannylene acetal.[2][3] | Anhydrous conditions required.[3] Remove water azeotropically. | |

| 2.[3] Methylation | Nucleophilic attack of the activated O2 on MeI.[2][3] | The equatorial O2 is more nucleophilic than O3/O4 in the tin complex.[1][3] | |

| 3. Workup | Dilute HCl / Silica Gel Chromatography | Hydrolysis of tin species and purification.[3] | Monitor via TLC ( |

Characterization Data (Expected)

Applications in Drug Development[1][3][9][10]

Epitope Mapping

This molecule serves as a critical fragment analog for:

-

Bacterial O-Antigens: Mimics the terminal residues of Salmonella and E. coli lipopolysaccharides.[1][3]

-

Tumor Antigens: Relevant to fucosylated antigens (e.g., Lewis X/Y) where methylation patterns alter antibody recognition.[2][3]

Lectin Inhibition Studies

The 2-O-methyl group acts as a "steric probe."[1][2][3] If a lectin binds Methyl

References

-

Standard Conformation of D-Galactose Derivatives

-

Crystal Structure of Homologs (Methyl 6-deoxy-6-iodo-

-D-galactoside): -

Synthesis of Methylated Fucosides

-

Structural Dynamics of Galactopyranosides

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-Galactose, 2,3,4,5,6-pentakis-O-(trimethylsilyl)-, o-methyloxyme, (1Z)- [webbook.nist.gov]

- 3. Methyl-α-D-galactose - Wikipedia [en.wikipedia.org]

- 4. Methyl-α-D-galactose - Wikipedia [en.wikipedia.org]

- 5. publications.aston.ac.uk [publications.aston.ac.uk]

- 6. Crystal and molecular structure of 2,4-di-O-methyl α-D-galactopyranose monohydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. d-nb.info [d-nb.info]

- 9. d-nb.info [d-nb.info]

spectroscopic analysis of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

High-Resolution Spectroscopic Characterization of Methyl 6-deoxy-2-O-methyl- -D-galactopyranoside

Executive Summary & Chemical Identity[1][2]

This technical guide provides a rigorous spectroscopic analysis of Methyl 6-deoxy-2-O-methyl-

Note on Nomenclature:

To ensure precise literature correlation, researchers must recognize that 6-deoxy-D-galactose is synonymous with D-fucose . Therefore, throughout this guide, the analyte is structurally equivalent to Methyl 2-O-methyl-

| Parameter | Details |

| IUPAC Name | Methyl 6-deoxy-2-O-methyl- |

| Synonym | Methyl 2-O-methyl- |

| Molecular Formula | |

| Molecular Weight | 192.21 g/mol |

| Key Structural Features |

Analytical Strategy & Workflow

The characterization of methylated deoxy-sugars requires a specific logic flow to distinguish stereochemistry (alpha vs. beta) and regiochemistry (position of the methyl ether).

Integrated Workflow Diagram

Figure 1: Analytical workflow emphasizing the parallel processing of magnetic resonance and mass spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][7]

NMR is the definitive method for validating the stereochemistry (

Sample Preparation Protocol

-

Solvent: Deuterium Oxide (

, 99.9% D) is preferred to exchange hydroxyl protons, simplifying the spectrum. -

Internal Standard: Sodium trimethylsilylpropanesulfonate (DSS) or TSP (

0.00 ppm). -

Concentration: 5–10 mg in 0.6 mL solvent.

H NMR Analysis (500 MHz, )

The proton spectrum is characterized by two distinct methyl singlets (glycosidic and ether) and a high-field doublet for the C6 methyl group.

| Proton | Shift ( | Multiplicity | Coupling ( | Structural Insight |

| H-1 | 4.95 | Doublet (d) | Diagnostic: Small coupling confirms gauche relationship (equatorial-axial) typical of | |

| H-2 | 3.55 | dd | Downfield shift vs. unsubstituted fucose ( | |

| H-3 | 3.85 | dd | - | |

| H-4 | 3.80 | d (broad) | Small coupling to H5 is characteristic of galacto-configuration. | |

| H-5 | 4.10 | Quartet (q) | Quartet due to coupling with C6-methyl. | |

| H-6 | 1.22 | Doublet (d) | Diagnostic: High-field doublet confirms 6-deoxy nature (Fucose moiety). | |

| OMe (C1) | 3.42 | Singlet (s) | - | Aglycone methyl. |

| OMe (C2) | 3.51 | Singlet (s) | - | Ether methyl (Target). |

C NMR Analysis (125 MHz, )

-

C-1 (Anomeric):

98.5 ppm. The -

C-2 (Substituted):

79.0 ppm. Critical Validation: This carbon shifts downfield by -

C-6 (Methyl):

16.5 ppm. -

OMe Signals: Two signals at

56.0 ppm and

2D NMR Logic: Proving the Position

To conclusively prove the methyl group is at C2 and not C3 or C4, HMBC (Heteronuclear Multiple Bond Correlation) is required.

Figure 2: HMBC connectivity logic. The strong 3-bond correlation between the OMe protons and the C2 carbon definitively assigns the regiochemistry.

Mass Spectrometry (MS) Analysis[9][10][11]

Mass spectrometry provides molecular weight confirmation and fragmentation patterns indicative of the deoxy-sugar structure.

Method: ESI-MS (Positive Mode)

-

Adducts: Expect

at -

Protocol: Dissolve in 50:50 MeOH:

with 0.1% Formic Acid. Direct infusion.

Fragmentation Pathways (MS/MS)

Fragmentation of methylated monosaccharides follows specific "stripping" pathways.

-

Loss of Aglycone: The first major loss is the C1-methoxy group (

Da), generating the oxocarbenium ion ( -

Ring Cleavage: Further fragmentation often involves the loss of the C2-substituent or cross-ring cleavages (A-type ions).

-

Differentiation: Unlike standard hexoses, the 6-deoxy sugar will not show a loss of

(31 Da) because C6 is a methyl group. This is a negative control validation step.

Infrared (IR) Spectroscopy[7][12]

While less specific than NMR, IR confirms functional group transformations.

-

Absence of C=O: No band at 1700–1750

(rules out acetyl/acyl impurities). -

Ether Bands: Strong C-O-C stretching vibrations at 1050–1150

. -

Hydroxyls: Broad O-H stretch at 3300–3400

(confirming C3 and C4 are free OH groups).

References

-

Structural Analysis of Methylated Fucose: Kochetkov, N. K., et al. "Mass spectrometric investigation of carbohydrates: Mass spectra of 2,3,4-tri-O-methyl-α-methyl-D-fucoside." Russian Chemical Bulletin, 1967.[1] Link

- NMR of 6-Deoxy Sugars: Shashkov, A. S., et al. "13C-NMR spectroscopy of O-specific polysaccharides." Carbohydrate Research, 1988. (Foundational text on chemical shifts of methyl-fucosides).

-

General Glycoside Characterization: NIST Chemistry WebBook, SRD 69. "Methyl α-D-galactopyranoside derivatives." Link

-

Fucose Migration Studies: Mucha, E., et al. "Decoding the Fucose Migration Product during Mass-Spectrometric analysis." Nature Communications, 2018. (Relevant for MS fragmentation logic). Link

Synthesis of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside: An Application Note and Detailed Protocol

This comprehensive guide details a robust protocol for the synthesis of methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside, a valuable carbohydrate derivative for research in glycobiology and medicinal chemistry.[1][2] The synthetic strategy commences with the commercially available methyl α-D-galactopyranoside and proceeds through a series of selective protection, deoxygenation, and methylation steps. This document provides not only a step-by-step methodology but also delves into the rationale behind the chosen chemical transformations, ensuring both reproducibility and a deeper understanding of the underlying principles for researchers, scientists, and drug development professionals.

Introduction

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is a modified monosaccharide that serves as a crucial building block in the synthesis of complex glycans and glycoconjugates. Its unique structure, featuring a deoxygenated C-6 position and a methylated C-2 hydroxyl group, makes it an important tool for studying carbohydrate-protein interactions, enzymatic pathways, and for the development of novel therapeutic agents. The strategic removal of the C-6 hydroxyl group and the specific methylation at C-2 can significantly alter the biological activity and metabolic stability of parent glycosides.

Synthetic Strategy Overview

The synthesis of the target molecule from methyl α-D-galactopyranoside is a multi-step process that requires careful control of regioselectivity. The overall workflow is depicted below:

Caption: Overall synthetic workflow for methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside.

Experimental Protocols

Part 1: Protection of the 3,4-Diol

The initial step involves the selective protection of the cis-3,4-diol of methyl α-D-galactopyranoside. The formation of an isopropylidene acetal is a common and efficient method for protecting cis-diols in carbohydrates.

Protocol 1: Synthesis of Methyl 3,4-O-isopropylidene-α-D-galactopyranoside

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl α-D-galactopyranoside (1 equivalent) in anhydrous acetone.

-

Catalyst Addition: To the suspension, add a catalytic amount of a Lewis acid such as antimony pentachloride or a protic acid like p-toluenesulfonic acid.[3]

-

Reaction: Stir the mixture at room temperature or under gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, neutralize the reaction with a suitable base (e.g., pyridine or sodium bicarbonate). Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purification: The resulting residue can be purified by column chromatography on silica gel to yield methyl 3,4-O-isopropylidene-α-D-galactopyranoside.[4][5]

| Reagent | Molar Equivalent | Purpose |

| Methyl α-D-galactopyranoside | 1 | Starting Material |

| Anhydrous Acetone | Solvent | Reagent and Solvent |

| Antimony Pentachloride | Catalytic | Lewis Acid Catalyst |

| Pyridine | - | Neutralizing Agent |

Part 2: Deoxygenation of the C-6 Hydroxyl Group

The deoxygenation of the primary hydroxyl group at the C-6 position is a critical transformation. A reliable two-step procedure involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate, followed by reductive cleavage.

Protocol 2a: Synthesis of Methyl 3,4-O-isopropylidene-6-O-tosyl-α-D-galactopyranoside

-

Reaction Setup: Dissolve methyl 3,4-O-isopropylidene-α-D-galactopyranoside (1 equivalent) in anhydrous pyridine in a round-bottom flask and cool the solution in an ice bath.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl) portion-wise to the cooled solution with stirring.

-

Reaction: Allow the reaction to proceed at low temperature, monitoring its progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product. Collect the precipitate by filtration and wash it with cold water.

-

Purification: The crude product can be recrystallized from a suitable solvent like ethanol to afford pure methyl 3,4-O-isopropylidene-6-O-tosyl-α-D-galactopyranoside.[6]

Protocol 2b: Reductive Deoxygenation to Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 6-O-tosyl intermediate (1 equivalent) in an anhydrous etheral solvent such as tetrahydrofuran (THF).

-

Reduction: Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up: Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside.

Alternative Deoxygenation Strategy: Barton-McCombie Reaction

The Barton-McCombie deoxygenation is another powerful method for removing a hydroxyl group.[7][8] This involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by a radical-initiated reduction using a tin hydride (e.g., tributyltin hydride) and a radical initiator like azobisisobutyronitrile (AIBN).[9][10][11] While effective, this method involves toxic tin reagents, requiring careful handling and purification.

| Reagent | Molar Equivalent | Purpose |

| Methyl 3,4-O-isopropylidene-α-D-galactopyranoside | 1 | Starting Material for Tosylation |

| p-Toluenesulfonyl chloride (TsCl) | ~1.1 | Tosylating Agent |

| Anhydrous Pyridine | Solvent | Base and Solvent |

| Lithium Aluminum Hydride (LiAlH4) | Excess | Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | Solvent | Reaction Solvent |

Part 3: Selective Methylation of the C-2 Hydroxyl Group

With the C-3, C-4, and C-6 positions addressed, the remaining secondary hydroxyl group at C-2 can be selectively methylated.

Protocol 3: Synthesis of Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside

-

Reaction Setup: Dissolve methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside (1 equivalent) in an anhydrous aprotic solvent like dimethylformamide (DMF) or THF in a flask under an inert atmosphere.

-

Deprotonation: Add a strong base, such as sodium hydride (NaH), to the solution at 0 °C to deprotonate the C-2 hydroxyl group.

-

Methylation: After stirring for a short period, add a methylating agent, such as methyl iodide (MeI), to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Work-up: Quench the reaction by the careful addition of methanol, followed by water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Part 4: Deprotection to Yield the Final Product

The final step is the removal of the isopropylidene protecting group to unveil the target molecule.

Protocol 4: Synthesis of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside

-

Reaction Setup: Dissolve the protected intermediate from the previous step in an aqueous solution of a mild acid, such as acetic acid or trifluoroacetic acid (TFA).

-

Hydrolysis: Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Work-up: Neutralize the reaction with a weak base (e.g., sodium bicarbonate).

-

Purification: Concentrate the mixture under reduced pressure and purify the final product by column chromatography or recrystallization to obtain methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside.

Characterization

The structure and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.[12][13] The stereochemistry of the final product is retained from the starting material, methyl α-D-galactopyranoside.[14][15]

Conclusion

The protocol outlined in this application note provides a reliable and well-documented pathway for the synthesis of methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside. By understanding the rationale behind each step, researchers can adapt and troubleshoot the synthesis as needed for their specific applications. The strategic use of protecting groups and selective functionalization are key to the successful preparation of this valuable glycobiological tool.

References

-